molecular formula C21H25N5O3S B1450721 Sgc aak1 1 CAS No. 2247894-32-0

Sgc aak1 1

Cat. No. B1450721
M. Wt: 427.5 g/mol
InChI Key: UCBIQZUJJSVQHL-UHFFFAOYSA-N
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Description

SGC-AAK1-1 is a dual inhibitor of AAK1 (Adaptor Protein 2-associated kinase) and BMP2K/BIKE (BMP-2 inducible kinase). It is part of the numb-associated kinase (NAK) family . AAK1 is involved in clathrin-mediated endocytosis (CME), both by direct binding to clathrin and by phosphorylation of the medium subunit of AP-2 (adaptor protein 2) . BMP2K/BIKE is broadly expressed and localizes to nuclear speckles .


Synthesis Analysis

Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors . Optimization furnished a small molecule chemical probe (SGC-AAK1-1) that is potent and selective for AAK1/BMP2K over other NAK family members .


Molecular Structure Analysis

The chemical formula of SGC-AAK1-1 is C21H25N5O3S . Its exact mass is 427.17 and its molecular weight is 427.52 .


Chemical Reactions Analysis

SGC-AAK1-1 potently targets the ATP-binding site (AAK1 K i = 9.1 nM; BIKE K i = 17 nM) . In a live cell NanoBRET assay, SGC-AAK1-1 has potency for ectopically expressed full-length AAK1- and BIKE-Nluc fusion proteins (AAK1 IC 50 = 230 nM; BIKE IC 50 = 1.5 μM) .


Physical And Chemical Properties Analysis

The molecular weight of SGC-AAK1-1 is 427.52 and its molecular formula is C21H25N5O3S . It has a MollogP of 4.185 and a PSA of 89.47 . It has no chiral centres, 9 rotatable bonds, 8 hydrogen bond acceptors, and 3 hydrogen bond donors . It is soluble in DMSO at least up to 10 mM .

Scientific Research Applications

Molecular Study and Kinase Inhibition

SGC-AAK1-1 is a potent and selective inhibitor for AAK1 and BMP2K, two kinases involved in various biological processes. Researchers have synthesized inhibitors based on a 3-acylaminoindazole scaffold to yield potent dual AAK1/BMP2K inhibitors, optimizing to create the small molecule chemical probe SGC-AAK1-1. This probe demonstrates narrow activity in a kinome-wide screen and is functionally active in cells, representing a valuable tool for studying the functions of AAK1 and BMP2K (Wells et al., 2019).

Open Access Approach to Research

The Structural Genomics Consortium (SGC) operates on an open-access principle, diverging from the traditional patent-driven research paradigm. This approach facilitates a shared knowledge resource for drug discovery, distinct from other knowledge production methods. The SGC serves as a knowledge infrastructure, providing a model for generating, investing in, and extracting value from scientific research, especially in health research and innovation (Jones & Chataway, 2021).

Neuroprotection and Drug Repurposing

The diseasome, a network of disease-disease relationships, aids in uncovering mechanistic links between diseases and can guide drug repurposing. A study highlighted the repurposing of soluble guanylate cyclase (sGC) activators, traditionally used for smooth muscle modulation, for neuroprotective purposes. The research suggested that specific activators of a heme-free form of sGC, apo-sGC, could be neuroprotective and reduce the impact of ischemic stroke, indicating a potential new application for sGC activators (Langhauser et al., 2018).

Data Classification and Analysis

SGC also refers to Simple Graph Convolution, a method used for classifying data points corresponding to complex entities. Regularized SGC has been shown to improve interpretability of large datasets by incorporating shrinkage on projection vectors. This approach aids in analyzing network information and classifying entities through their associations, with potential applications in academia and customer behavior analysis (Pho & Mantzaris, 2020).

Antifibrotic Effects in Medical Treatment

Studies on protein kinases G (PKG) have revealed their role as downstream mediators of the antifibrotic effects of sGC stimulators, particularly in systemic sclerosis (SSc). PKG1 and 2 were found to be upregulated in SSc, indicating a compensatory mechanism for decreased signalling through the sGC–cGMP–PKG pathway. This insight suggests that PKGs are crucial mediators in the antifibrotic effects of sGC stimulators and could interfere with non-canonical TGFβ signalling, offering potential therapeutic targets (Matei et al., 2018).

properties

IUPAC Name

N-[6-[3-(diethylsulfamoylamino)phenyl]-1H-indazol-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-3-26(4-2)30(28,29)25-17-7-5-6-15(12-17)16-10-11-18-19(13-16)23-24-20(18)22-21(27)14-8-9-14/h5-7,10-14,25H,3-4,8-9H2,1-2H3,(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBIQZUJJSVQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)NC1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NN3)NC(=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sgc aak1 1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
C Wells, RM Couñago, JC Limas… - ACS medicinal …, 2019 - ACS Publications
Inhibitors based on a 3-acylaminoindazole scaffold were synthesized to yield potent dual AAK1/BMP2K inhibitors. Optimization furnished a small molecule chemical probe (SGC-AAK1-1…
Number of citations: 35 pubs.acs.org
MJ Agajanian, MP Walker, AD Axtman… - Cell reports, 2019 - cell.com
… To confirm and extend these data, we next tested SGC-AAK11 and 25A in a series of experiments to evaluate its potency of AAK1 inhibition in cells and regulation of WNT signaling. First…
Number of citations: 67 www.cell.com
C Wells, R Counago, JC Limas, TL Almeida, JG Cook… - 2019 - chemrxiv.org
… In accordance with our previously described probe criteria,24 SGC-AAK1-1 (25) is the best available dual AAK1/BMP2K chemical probe. Compound 16 (SGC-AAK1-1N) is the compli…
Number of citations: 4 chemrxiv.org
MJ Agajanian, MP Walker, AD Axtman… - bioRxiv, 2018 - biorxiv.org
… To confirm and extend these data, we next tested SGC-AAK1-1 and 25A in a series of … cells with SGC-AAK1-1 and evaluated AAK1-dependent phosphorylation of AP2M1. SGC-AAK1-1, …
Number of citations: 4 www.biorxiv.org
MJ Agajanian, MP Walker, AD Axtman… - 2018 - papers.ssrn.com
… SGC-AAK1-1 to BMP2K in cells was weaker than to AAK1 with IC50 > 1 µM. (i) SGC-AAK1-1 … To confirm and extend these data, we next tested SGC-AAK1-1 and 25A in a series of 228 …
Number of citations: 0 papers.ssrn.com
CS Moyer, S Engman, B Butel… - The FASEB …, 2019 - Wiley Online Library
… SGC-AAK1-1 and LP935509 would produce the same effect. To test our hypothesis, we pretreated H9c2 cardiomyocyte cells with SGC-AAK1-1, … that 3 μM of SGC-AAK1-1 or LP935509 …
Number of citations: 0 faseb.onlinelibrary.wiley.com
X Xin, Y Wang, L Zhang, D Zhang, L Sha, Z Zhu… - European Journal of …, 2023 - Elsevier
… Further optimization to improve selectivity resulted in SGC-AAK1-1 (61), … Like the lead compound 60, SGC-AAK1-1 inhibited AAK1-… Meanwhile, SGC-AAK1-1 (61) is an excellent probe …
Number of citations: 9 www.sciencedirect.com
ST Ramesh, KV Navyasree, S Sah, AB Ashok… - Traffic, 2021 - Wiley Online Library
… Recent studies have identified SGC-AAK1-1, 49, 62 a small molecule … SGC-AAK1-1 (mentioned as NAK i in this manuscript) to inhibit AP-2 phosphorylation in HeLa cells. SGC-AAK1-1 …
Number of citations: 8 onlinelibrary.wiley.com
M Karim, S Saul, L Ghita, MK Sahoo, C Ye, N Bhalla… - Antiviral Research, 2022 - Elsevier
The coronavirus disease 2019 (COVID-19) pandemic caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) continues to pose serious threats to global health. …
Number of citations: 14 www.sciencedirect.com
B Martinez-Gualda, D Schols… - Expert Opinion on …, 2021 - Taylor & Francis
… Subtle structural variations on the 6-aryl ring, in combination with modifications of the N-acyl moiety led to the discovery of SGC-AAK1-1 (compound 9, Figure 2) [Citation29,Citation30]. …
Number of citations: 14 www.tandfonline.com

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